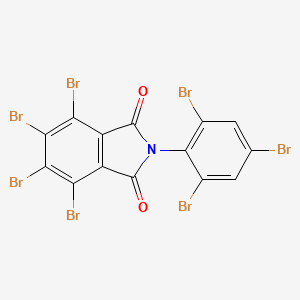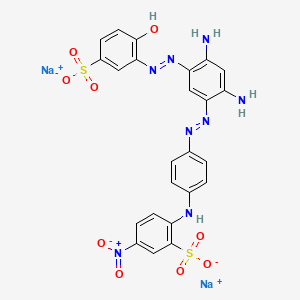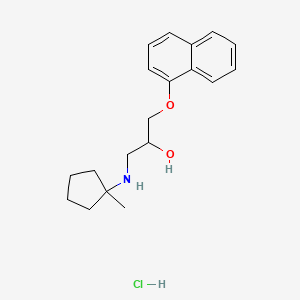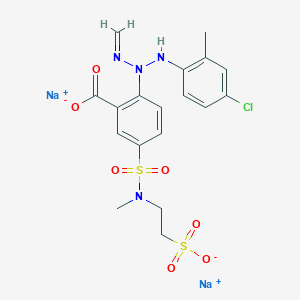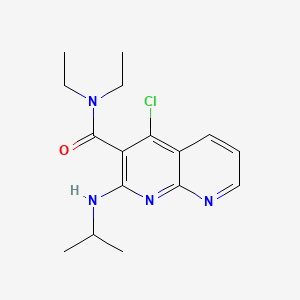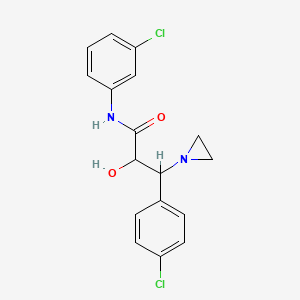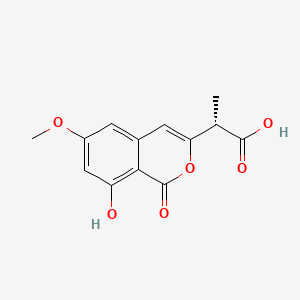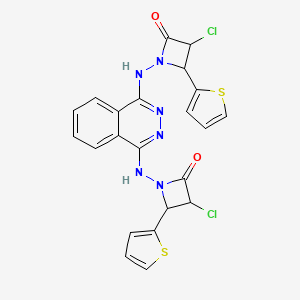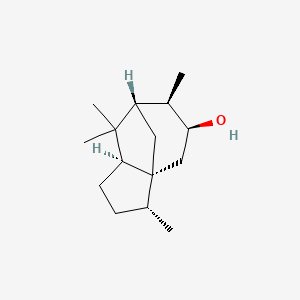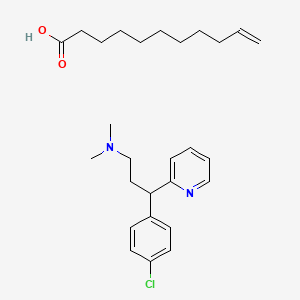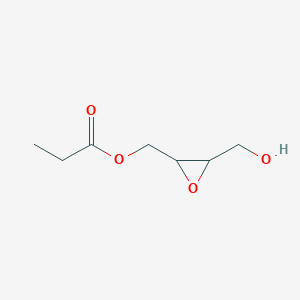
2,3-Oxiranedimethanol, monopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Oxiranedimethanol, monopropanoate is an organic compound with the molecular formula C6H10O4 It is a derivative of oxirane, featuring a propanoate group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Oxiranedimethanol, monopropanoate typically involves the reaction of oxirane-2,3-dimethanol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Oxiranedimethanol, monopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
2,3-Oxiranedimethanol, monopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2,3-Oxiranedimethanol, monopropanoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes, altering their activity and affecting metabolic pathways. The presence of the oxirane ring and ester group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Oxirane-2,3-dimethanol: A precursor to 2,3-Oxiranedimethanol, monopropanoate, featuring similar chemical properties but lacking the propanoate group.
Glycidol: Another oxirane derivative with a hydroxyl group, used in similar applications but with different reactivity.
Propylene oxide: A simpler oxirane compound, used primarily in polymer production.
Uniqueness
This compound stands out due to the presence of both the oxirane ring and the propanoate ester group. This combination imparts unique reactivity and versatility, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
61892-62-4 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
[3-(hydroxymethyl)oxiran-2-yl]methyl propanoate |
InChI |
InChI=1S/C7H12O4/c1-2-7(9)10-4-6-5(3-8)11-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
UPAKJXPWWPNPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


